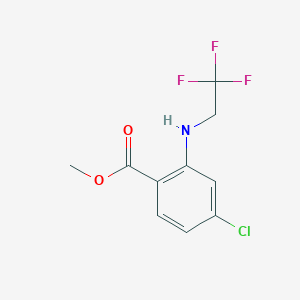

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

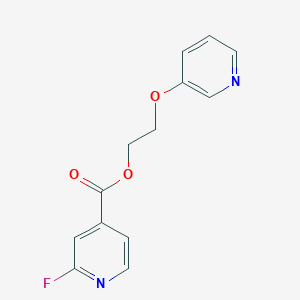

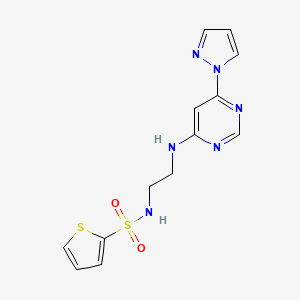

This compound is a derivative of chromen-4-one, which is a class of compounds known as chromones . Chromones are a type of aromatic organic compound and have a three-ring structure with one oxygen atom linked in the ring . They are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The compound has a chromen-4-one backbone, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring . It also has various substituents, including a hydroxy group, a methoxyphenyl group, a methyl group, and a methylpiperidin-1-ylmethyl group.Chemical Reactions Analysis

Chromones can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that this compound can undergo would depend on the reactivity of its substituents.Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A series of novel chromen-2-one derivatives were synthesized, exhibiting significant antibacterial and antifungal activities. These compounds, including the specified chromen-2-one, were analyzed through structure-based investigations, employing docking studies with oxidoreductase protein organisms to compare their inhibitory potency. The correlation between the estimated scores by a genetic algorithm and the experimental results highlighted their potential in antimicrobial applications (Mandala et al., 2013).

Photovoltaic Properties

The chromen-2-one-based organic dyes have been experimentally tested as photosensitizers in solar cells, revealing their efficiency. A computational study explored the polarizability, dipole moment, and hyperpolarizability of these dyes, with modifications aimed at reducing the energy gap for improved light-capturing and electron injection capabilities. This research indicates the structural potential of chromen-2-one derivatives in enhancing photoelectric conversion efficiency in solar cells (Gad et al., 2020).

Synthesis of Warfarin Analogues

Research on polystyrene-supported catalysts for Michael addition reactions has paved the way for the synthesis of Warfarin and its analogues. This study involves the use of 4-hydroxycoumarin and α,β-unsaturated ketones, including chromen-2-one derivatives, to produce compounds with significant pharmaceutical applications. The research showcases the versatility of chromen-2-one derivatives in medicinal chemistry and their potential in creating anticoagulant medications (Alonzi et al., 2014).

Antibacterial Effects

The synthesis and antibacterial activity of new derivatives of 4-hydroxy-chromen-2-one have been explored, showing high levels of bacteriostatic and bactericidal activity. This study underscores the importance of chromen-2-one derivatives in developing new antibacterial agents, contributing significantly to the field of antimicrobial research (Behrami & Dobroshi, 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-15-7-6-12-25(13-15)14-19-20(26)11-10-18-23(27)22(16(2)29-24(18)19)17-8-4-5-9-21(17)28-3/h4-5,8-11,15,26H,6-7,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTKORZWCOWYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2927486.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea](/img/structure/B2927492.png)

![N-cyclopentyl-2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzamide](/img/structure/B2927493.png)

![[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2927496.png)

![2-Chloro-1-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2927498.png)

![1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B2927501.png)